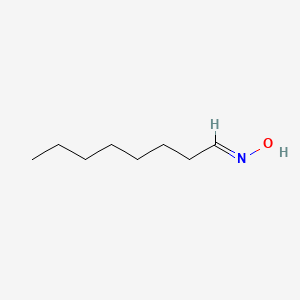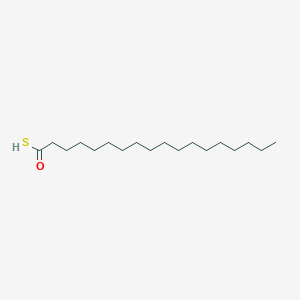![molecular formula C7H10O2 B14753677 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane CAS No. 277-84-9](/img/structure/B14753677.png)
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is a chemical compound with the molecular formula C₇H₁₀O₂. It is also known as 1,2:3,4-Diepoxycycloheptane. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms forming epoxide rings. The presence of these epoxide rings makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as cycloheptane, using epoxidation reactions. The reaction typically employs reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst . The reaction conditions often include mild temperatures and controlled pH to ensure the formation of the desired epoxide rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted epoxides, depending on the nucleophile used.
Scientific Research Applications
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane involves its epoxide rings, which are highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby altering their activity . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,8-Dioxatricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with similar epoxide rings.
6,8-Dioxabicyclo[3.2.1]octane: A bicyclic compound with epoxide functionality.
7,9-Dioxatricyclo[4.2.1.0~2,4~]nonane: A related tricyclic compound with different ring sizes and epoxide positions.
Uniqueness
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is unique due to its specific tricyclic structure and the positioning of its epoxide rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
277-84-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,9-dioxatricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C7H10O2/c1-2-4-6(8-4)7-5(3-1)9-7/h4-7H,1-3H2 |
InChI Key |
NKUNQPWBLJDLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)C3C(C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)



![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

